3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
This compound belongs to the 6H-benzo[c]chromen-6-one family, a class of coumarin derivatives with a saturated cyclohexane ring fused to the chromenone core. The pentafluorobenzyloxy substituent at the 3-position distinguishes it from related analogs. Such fluorinated groups are known to enhance lipophilicity, metabolic stability, and electron-withdrawing effects, which can influence fluorescence properties and biological activity .
Properties
IUPAC Name |
3-[(2,3,4,5,6-pentafluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5O3/c21-15-13(16(22)18(24)19(25)17(15)23)8-27-9-5-6-11-10-3-1-2-4-12(10)20(26)28-14(11)7-9/h5-7H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDKKSUFHPCNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs include:
- THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) : Lacks the pentafluorobenzyl group; acts as an Iron(III) fluorescent sensor .
- URO-B (3-Hydroxy-6H-benzo[c]chromen-6-one) : Unsaturated core; similar fluorescence quenching by Iron(III) but lower lipophilicity .
- Alkyl/Aryl Derivatives : Substituents like 4-methylbenzyl (), 4-chlorobenzyl (), and nitrobenzyl () modulate electronic and steric properties.
Functional Comparisons
Fluorescence and Metal Sensing
- Iron(III) Sensing: THU-OH and URO-B exhibit "turn-off" fluorescence in the presence of Fe³⁺ due to electron transfer from the hydroxyl group.
- In contrast, 4-nitrobenzyl derivatives () show similar electron-withdrawing effects but higher molecular weight .
Physicochemical Properties
- Stability : Fluorination improves metabolic stability, as seen in related pharmaceuticals, suggesting longer half-life in biological systems .
Data Table: Comparative Analysis of Key Derivatives
*Estimated based on structural similarity.
Key Research Findings and Implications
Fluorescence Applications : The pentafluorobenzyl derivative’s strong electron-withdrawing nature could make it a superior Fe³⁺ sensor compared to THU-OH or URO-B, though experimental validation is needed .
Drug Design : While alkoxy chains improve PDE2 inhibition, bulky substituents like pentafluorobenzyl may require optimization for target engagement .
Toxicity Considerations : Increased lipophilicity from fluorinated groups may necessitate cytotoxicity profiling to balance efficacy and safety .
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